3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride
Description
3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride is a tertiary amine hydrochloride characterized by a morpholine moiety attached to a branched butan-2-amine backbone. The compound’s structure includes a four-carbon chain with dimethyl groups at the third carbon and a morpholino group (a six-membered heterocycle containing one oxygen and one nitrogen atom) at the first carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
3,3-dimethyl-1-morpholin-4-ylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.ClH/c1-10(2,3)9(11)8-12-4-6-13-7-5-12;/h9H,4-8,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNDRSUKSDUNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCOCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride typically involves the reaction of 3,3-Dimethyl-1-butanamine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a reagent in organic synthesis and is an important intermediate in the preparation of various chemical entities. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing new compounds .
Biological Research
Research indicates that 3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride may interact with biomolecules, suggesting potential biological activity. Studies are ongoing to explore its mechanism of action and interactions with specific molecular targets, which could lead to insights into its therapeutic applications .
Medicinal Chemistry
The compound is being investigated for its potential as a precursor in drug development. Its structural features may confer specific biological activities that can be harnessed in medicinal chemistry . For instance, analogs of this compound have shown promise in treating conditions such as neuropathic pain due to their receptor antagonist properties .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications requiring specific chemical reactivity or solubility characteristics .
Case Study 1: Antinociceptive Activity
A study on sigma receptor antagonists highlighted the effectiveness of compounds structurally related to this compound in providing antinociceptive effects. These findings suggest that similar compounds could be developed for pain management therapies .
Case Study 2: Structure–Activity Relationship
Research focusing on structure–activity relationships (SAR) has demonstrated that modifications to the morpholine ring can significantly impact biological activity. This emphasizes the importance of structural nuances in developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three structurally related hydrochlorides (Table 1):
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Structural Backbone :
- The target compound features a linear butan-2-amine chain, while the cyclobutane derivatives (CAS 1284247-23-9 and 1408076-03-8) have rigid four-membered rings, which may reduce conformational flexibility compared to the linear chain .
- The (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS 1263198-93-1) shares a branched amine backbone but incorporates a phenyl group, increasing lipophilicity .
Substituent Effects: The morpholino group in the target compound introduces polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the cyclobutane and phenyl analogues. Fluorine substituents (CAS 1408076-03-8) increase electronegativity and metabolic stability, whereas dimethyl groups (CAS 1284247-23-9) add steric bulk without significant polarity .
Cyclobutane derivatives (CAS 1284247-23-9 and 1408076-03-8) have lower molecular weights and reduced solubility, as evidenced by their storage requirements (e.g., controlled temperature for stability) .
Stability and Analytical Considerations
While direct stability data for the target compound are unavailable, insights can be inferred from related hydrochlorides:
- Hygroscopicity : Hydrochloride salts generally exhibit hygroscopicity, necessitating dry storage conditions. For example, 3,3-dimethylcyclobutan-1-amine hydrochloride (CAS 1284247-23-9) requires controlled storage temperatures, suggesting similar precautions may apply to the target compound .
- Analytical Methods : RP-HPLC is widely used for purity assessment of hydrochlorides (e.g., cefotiam hydrochloride in , metformin hydrochloride in ). The target compound’s analysis would likely employ similar chromatographic techniques .


Pharmacological Implications
- Morpholino Derivatives: The morpholino group is common in pharmaceuticals (e.g., antiviral and CNS drugs) due to its balance of solubility and membrane penetration.
- Lipophilicity vs. Polarity : The phenyl-substituted analogue (CAS 1263198-93-1) exemplifies a lipophilic profile suitable for blood-brain barrier penetration, whereas the target compound’s polarity may favor peripheral targets .
Biological Activity
3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride is a chemical compound with the molecular formula . It is characterized by a morpholine ring and a butan-2-amine backbone. This compound has gained attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
The biological activity of this compound involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This mechanism is critical for understanding its potential therapeutic applications.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antinociceptive Activity : Research has indicated that compounds similar to this compound exhibit antinociceptive properties, suggesting potential applications in pain management. For instance, related compounds were evaluated for their binding affinity to sigma receptors, which are implicated in pain modulation .
- Cellular Interaction : The compound has been studied for its effects on cellular processes. It may influence cell signaling pathways that are relevant in various physiological contexts, including neuroprotection and inflammation.
Case Studies
- Pain Management : A study investigated the efficacy of sigma receptor antagonists in alleviating neuropathic pain. The findings suggested that compounds with structural similarities to this compound could effectively reduce pain in animal models .
- Neuroprotective Effects : Another study focused on the neuroprotective potential of morpholine derivatives, indicating that these compounds might provide benefits in conditions characterized by neuronal damage .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,3-Dimethylbutanamine | Simple amine structure | Moderate analgesic properties |
| Morpholine | Cyclic amine with diverse reactivity | Neuroprotective effects |
| Other substituted morpholines | Various substitutions affecting reactivity | Varying degrees of receptor affinity |
Medicinal Chemistry
The compound is being explored as a precursor in drug development due to its structural features that allow for modifications leading to novel therapeutic agents. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacology.
Organic Synthesis
In synthetic chemistry, this compound serves as a reagent for various chemical transformations. Its unique functional groups enable nucleophilic substitution reactions and other transformations that are valuable in creating complex molecules .
Q & A
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and thermal stress. For hydrochlorides, accelerated stability testing at 40°C/75% RH for 6 months is standard. Analyze degradation products via HPLC-DAD or LC-MS. For example, oxidative degradation may produce N-oxide derivatives, detectable at m/z +16 .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer : Competing pathways (e.g., nucleophilic substitution vs. elimination) may generate impurities. For morpholine derivatives, trace moisture can hydrolyze intermediates, forming alcohols. Isotopic labeling (e.g., D₂O in reaction) or computational modeling (DFT studies) identifies reaction bottlenecks. For example, a competing Wagner-Meerwein rearrangement could explain unexpected cyclization products .
Q. How can researchers resolve contradictions between analytical data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility or hydrogen bonding). Use variable-temperature NMR to probe tautomerism or rotational barriers. For morpholine rings, NOESY experiments clarify spatial arrangements. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to receptors like σ-1 or NMDA. Parameterize the force field using partial charges derived from DFT (B3LYP/6-31G*). For morpholine-containing amines, focus on hydrogen bonding with GluN2B subunits and hydrophobic interactions with fluorinated groups .
Q. How does solvent polarity influence reaction kinetics in amination steps?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, accelerating amination. Use Kamlet-Taft parameters to correlate solvent polarity (π*) with rate constants. For example, a 20% increase in DMF content reduces reaction time by 30% but may increase dimerization side reactions .
Q. What advanced analytical methods quantify trace degradation products in formulations?
- Methodological Answer : UPLC-QTOF-MS with a HILIC column resolves polar degradants. For hydrochlorides, ion-pair chromatography (0.1% heptafluorobutyric acid) enhances sensitivity. Validate methods per ICH Q2(R1), ensuring LOD <0.1% for impurities .
Q. What role does the morpholine ring play in modulating biological activity?
Q. How can researchers perform comparative analysis with structural analogs?
- Methodological Answer : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to calculate molecular descriptors (logP, PSA, H-bond donors). Compare in vitro assays (e.g., IC₅₀ in enzyme inhibition) and correlate with electronic effects (Hammett σ constants for substituents). For example, replacing dimethyl groups with trifluoromethyl enhances metabolic stability but reduces solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


